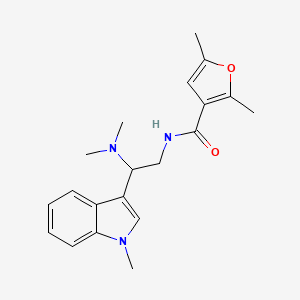

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

CAS No.: 1396800-96-6

Cat. No.: VC4555457

Molecular Formula: C20H25N3O2

Molecular Weight: 339.439

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396800-96-6 |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.439 |

| IUPAC Name | N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C20H25N3O2/c1-13-10-16(14(2)25-13)20(24)21-11-19(22(3)4)17-12-23(5)18-9-7-6-8-15(17)18/h6-10,12,19H,11H2,1-5H3,(H,21,24) |

| Standard InChI Key | DJDQISUETWGOBX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Formation of the indole core through Fischer indole synthesis or similar methods.

-

Functionalization of the furan ring to introduce methyl substitutions.

-

Coupling reactions to link the indole and furan units via an amide bond.

Biological Activity

Compounds with similar structural motifs (indole and furan derivatives) have been studied for various biological activities:

-

Anticancer Properties: Indole derivatives often exhibit cytotoxic effects against tumor cells by targeting signaling pathways or DNA replication.

-

Neuropharmacological Effects: Indoles are common in serotonin receptor ligands, suggesting potential psychoactive or antidepressant properties.

-

Antimicrobial Activity: Furan derivatives are known for their antibacterial and antifungal properties.

Potential Applications

5.1 Pharmaceutical Development:

The combination of an indole core with a dimethylamino group suggests potential for drug development in areas such as:

-

CNS disorders (e.g., antidepressants or anxiolytics).

-

Oncology (e.g., kinase inhibitors).

5.2 Chemical Probes:

The compound could serve as a scaffold for designing chemical probes to study biological processes involving indole-binding proteins.

5.3 Material Science:

Furan derivatives are known for their applications in polymer science, suggesting potential use in functional materials.

Research Gaps

Despite its promising structure, the following aspects require further investigation:

-

Toxicity Profile: Safety studies are essential to determine its therapeutic window.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.

-

Mechanism of Action: Understanding how it interacts with biological targets will guide its optimization as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume